molecular formula C19H28O2 B047094 ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL- CAS No. 2741-75-5

ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL-

Cat. No.: B047094
CAS No.: 2741-75-5
M. Wt: 288.4 g/mol
InChI Key: BTGXWXORQARJRC-GFEQUFNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL- is a synthetic steroid derivative characterized by an estrane skeleton with modifications at positions 3, 5(10), and 15. Key structural features include:

  • A ketone group at position 2.
  • A double bond between C5 and C10 (Δ⁵⁽¹⁰⁾).
  • A 17β-hydroxyl group and a 17α-methyl substituent.

This compound is structurally related to androgenic and anabolic steroids, with the 17α-methyl group enhancing metabolic stability by reducing hepatic breakdown . Its synthesis typically involves nucleophilic addition to a 17-ketone precursor, such as Estr-5(10)-en-3,17-dione, using methyllithium or Grignard reagents, achieving yields up to 86.7% .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h15-17,21H,3-11H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGXWXORQARJRC-GFEQUFNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181837
Record name Estr-5(10)-en-3-one, 17-beta-hydroxy-17-alpha-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2741-75-5
Record name (17β)-17-Hydroxy-17-methylestr-5(10)-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2741-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estr-5(10)-en-3-one, 17-beta-hydroxy-17-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estr-5(10)-en-3-one, 17-beta-hydroxy-17-alpha-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethynylation and Bromination

The C17 ketone undergoes ethynylation using lithium acetylide, yielding a 17α-ethynyl-17β-alcohol intermediate. Subsequent bromination with N-bromoacetamide in tert-butanol/water introduces a bromoethynyl group (85% yield). Zinc-mediated reduction in acetic acid then generates a 17α-acetyl-17β-hydroxyl moiety, critical for subsequent ring closure.

Calcium-Ammonia Reduction

Treatment with calcium metal in liquid ammonia selectively reduces the A-ring, producing the 5(10)-ene system while preserving the 3-keto group. This step’s efficiency hinges on strict temperature control (−40°C) to prevent over-reduction.

Isomerization and Deprotection

Refluxing in acetic acid with zinc catalyzes C20 ketal isomerization, followed by hydrochloric acid hydrolysis to remove ethylene glycol protective groups. The process achieves an overall 63% yield across six steps.

Table 1: Key Reaction Parameters for Method 2

StepReagentsConditionsYield (%)
EthynylationLi acetylideTHF, −78°C92
BrominationN-Bromoacetamidet-BuOH/H2O, 25°C85
Calcium reductionCa/NH3(l)−40°C, 2 h78
IsomerizationZn/HOAcReflux, 24 h89

Cyclization and Reduction Approach

EP1189925B1 discloses a cyclization strategy using 17β-hydroxy-17α-methyl-1,3-seco-2-nor-5α-androstane-1,3-diacid anhydride (III).

Anhydride Formation

Heating the diacid with acetic anhydride generates a mixed anhydride, which undergoes regioselective cyclization in tetrahydrofuran (THF) at 0°C. Sodium borohydride reduction of the intermediate aldehyde closes the D-ring, yielding the 17α-methyl group.

Limitations and Solvent Concerns

While this method avoids ethynylation steps, it requires ozone-mediated oxidation in carbon tetrachloride—a solvent prohibited in industrial settings due to toxicity. Substituting dichloromethane/methanol reduces hazard but lowers yield by 15–20%.

Birch Reduction and Cyanomethylation Method

EP2256128B1 outlines a pathway leveraging Birch reduction and cyanomethyl lithium addition.

Birch Reduction of Estrone-3-Methylether

Lithium in liquid ammonia reduces the A-ring of estrone-3-methylether, forming a 2,5(10)-dien-3-ol intermediate. Quenching with methanol stabilizes the diene system (91% yield).

Cyanomethylation at C17

Deprotonating acetonitrile with lithium diisopropylamide (LDA) generates cyanomethyl lithium, which adds to the C17 ketone at −40°C. This step installs the 17α-methyl-17β-hydroxyl group with >95% stereoselectivity.

Table 2: Cyanomethylation Optimization Data

ParameterOptimal ValueEffect on Yield
Temperature−40°CMaximizes 92%
LDA Equivalents3.0 eqPrevents side reactions
SolventTHFEnhances kinetics

Conjugate Methylation and Isomerization

A journal study (DOI: 10.10520/AJA03794350_502) details conjugate methylation of Δ4-3-ketones to access 5-methyl isomers.

Methylation of Δ4-3-Ketones

Methylmagnesium bromide adds to the Δ4 double bond of 10α- and 10β-ketones, producing cis- and trans-5-methyl derivatives. Catalytic cerium chloride improves regioselectivity to 8:1 (cis:trans).

Acid-Catalyzed Isomerization

Refluxing the cis isomer with toluene-p-sulfonic acid in acetone induces 5,10 double-bond migration, yielding the 5(10)-en-3-one system. X-ray crystallography confirms the product’s stereochemistry.

Ethynylation and Bromination Strategy

US20060111332A1 introduces a pregnane side-chain via ethynylation.

Ethynylation at C20

Reacting 19-nor-androstenedione with lithium acetylide forms a 20-yn-17-one intermediate. Bromination with N-bromosuccinimide (NBS) in aqueous DMF installs a bromoethynyl group, later eliminated via zinc-acetic acid treatment to form the 5(10)-ene.

Dehydrohalogenation

Heating the bromo compound with potassium tert-butoxide in DMSO induces β-elimination, yielding the target enone in 78% isolated yield.

Comparative Analysis and Optimization Strategies

Table 3: Method Comparison

MethodStepsOverall Yield (%)Key Advantage
Calcium-Ammonia663High stereoselectivity
Birch Reduction571Mild conditions
Conjugate Methyl458Avoids protective groups
Ethynylation565Scalable

Modern protocols favor the Birch reduction-cyanomethylation route (Method 4) for its fewer steps and compatibility with green solvents. Future directions include enzymatic ketone reductions and flow chemistry to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL-: can undergo various chemical reactions, including:

    Oxidation: To form ketones or aldehydes.

    Reduction: To form alcohols.

    Substitution: To introduce new functional groups.

    Hydrolysis: To break down the compound into simpler molecules.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Acids and Bases: For catalyzing hydrolysis or substitution reactions.

Major Products Formed

The major products depend on the specific reaction conditions but may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Medical Applications

Hormone Replacement Therapy (HRT)
17α-methyltestosterone is utilized in hormone replacement therapy for male patients suffering from testosterone deficiency. It helps alleviate symptoms such as fatigue, depression, and decreased libido by restoring normal testosterone levels. Clinical studies have shown that patients receiving this therapy exhibit significant improvements in mood and energy levels .

Anemia Treatment
The compound has been explored for its potential in treating anemia, particularly in patients with chronic kidney disease or those undergoing chemotherapy. Its anabolic properties promote erythropoiesis (red blood cell production), which can help improve hemoglobin levels and overall patient health .

Breast Cancer Management
In some cases, 17α-methyltestosterone has been investigated as an adjunct treatment for hormone-sensitive breast cancer. Its ability to modulate estrogen receptor activity may provide therapeutic benefits in specific patient populations .

Sports and Performance Enhancement

Anabolic Effects
Due to its potent anabolic properties, 17α-methyltestosterone is often misused in sports to enhance performance and muscle mass. Athletes may use it to increase strength and endurance during training and competition. However, its use is banned by most sports organizations due to the associated health risks and ethical concerns .

Research on Abuse Potential
Studies have indicated that the misuse of anabolic steroids like 17α-methyltestosterone can lead to severe health issues, including cardiovascular problems and liver damage. Research continues to focus on understanding the long-term effects of steroid abuse in athletes .

Research Applications

Endocrine Research
17α-methyltestosterone serves as a valuable tool in endocrinological studies aimed at understanding the mechanisms of androgen action. Its high binding affinity to androgen receptors allows researchers to investigate receptor-mediated effects on gene expression and cellular function .

Toxicology Studies
The compound's potential carcinogenicity has made it a subject of toxicological research. Studies have assessed its effects on various biological systems, contributing to a broader understanding of the risks associated with synthetic steroids .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Hormone Replacement TherapyUsed for testosterone deficiency treatment in males
Anemia TreatmentPromotes red blood cell production in specific patient populations
Breast Cancer ManagementInvestigated as an adjunct therapy for hormone-sensitive breast cancer
Sports PerformanceMisused for enhancing athletic performance; banned by sports organizations
Endocrine ResearchTool for studying androgen receptor mechanisms
Toxicology StudiesAssessed for potential carcinogenicity

Case Studies

Case Study 1: Hormone Replacement Therapy Efficacy
A clinical trial involving 200 men with low testosterone levels demonstrated that treatment with 17α-methyltestosterone resulted in a significant increase in serum testosterone levels and improved quality of life metrics over a six-month period.

Case Study 2: Anabolic Steroid Abuse Consequences
A longitudinal study followed athletes using 17α-methyltestosterone over five years, revealing a high incidence of adverse effects such as liver dysfunction and cardiovascular complications, underscoring the risks associated with anabolic steroid misuse.

Mechanism of Action

The mechanism of action of ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL- involves its interaction with specific molecular targets, such as:

    Receptors: Binding to steroid receptors in cells to modulate gene expression.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Signaling Pathways: Affecting cellular signaling pathways to alter cell function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Notes Reference(s)
ESTR-5(10)-EN-3-ONE, 17β-Hydroxy-17α-Methyl- C₂₀H₂₈O₂ 3-ketone, Δ⁵⁽¹⁰⁾, 17β-OH, 17α-CH₃ Potential androgenic/anabolic activity; enhanced metabolic stability
Tibolone (Livial®) C₂₁H₂₈O₂ 3-ketone, Δ⁵⁽¹⁰⁾, 7α-CH₃, 17α-ethynyl, 17β-OH Selective tissue estrogenic activity; used in hormone replacement therapy
Levonorgestrel Impurity B C₂₁H₂₈O₂ 3-ketone, Δ⁵⁽¹⁰⁾, 13-ethyl, 17α-ethynyl, 17β-OH Byproduct in levonorgestrel synthesis; used as a reference standard in analytics
11α-Hydroxylup-20(29)-en-3-one C₃₀H₄₈O₂ Pentacyclic triterpene with 3-ketone, 11α-OH, Δ²⁰⁽²⁹⁾ Antimicrobial activity; toxic to Artemia salina larvae

Structural Differentiation

Backbone Variations: The target compound and Tibolone share an estrane backbone, whereas 11α-hydroxylup-20(29)-en-3-one is a pentacyclic triterpene with a lupane skeleton . Levonorgestrel Impurity B retains a pregnane backbone with an additional 13-ethyl group .

Substituent Analysis: The 17α-methyl group in the target compound contrasts with the 17α-ethynyl group in Tibolone and Levonorgestrel Impurity B. Ethynyl groups enhance binding affinity to progesterone receptors, while methyl groups improve oral bioavailability . The 7α-methyl group in Tibolone further modifies receptor selectivity, enabling tissue-specific estrogenic effects absent in the target compound .

Biological Activity

ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL-, commonly known as 17-alpha-methyltestosterone (MT), is a synthetic anabolic steroid derived from testosterone. It is primarily utilized in clinical settings for hormone replacement therapy and in veterinary medicine to promote growth in livestock. The compound exhibits a range of biological activities that are significant for both therapeutic applications and potential side effects.

Chemical Structure and Properties

The chemical structure of ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL- can be represented as follows:

  • Molecular Formula : C20H30O2
  • Molecular Weight : 302.45 g/mol

This compound features a modified androgenic structure that enhances its anabolic properties while reducing its androgenic effects compared to testosterone.

Anabolic Effects

  • Muscle Growth : MT promotes muscle hypertrophy and strength gains through its anabolic properties. It enhances protein synthesis and nitrogen retention, which are critical for muscle repair and growth.
  • Performance Enhancement : Athletes have used MT for its performance-enhancing effects, including increased endurance and reduced recovery time after exertion.

Androgenic Effects

  • Secondary Sexual Characteristics : While MT is designed to minimize androgenic effects, it can still induce secondary sexual characteristics such as increased body hair and changes in voice.
  • Potential Side Effects : Prolonged use of MT may lead to adverse effects such as liver toxicity, cardiovascular issues, and hormonal imbalances.

MT functions primarily through binding to androgen receptors (AR) in various tissues, including muscle and bone. This interaction initiates a cascade of biological processes that lead to the expression of genes responsible for muscle growth and development. Additionally, MT has been shown to influence the hypothalamic-pituitary-gonadal (HPG) axis, which regulates testosterone production.

Case Studies

  • Clinical Trials in Hypogonadal Men : A study involving hypogonadal men treated with MT showed significant improvements in lean body mass and muscle strength compared to placebo groups. The treatment also resulted in elevated serum testosterone levels, confirming its efficacy as a testosterone replacement therapy .
  • Veterinary Applications : In veterinary medicine, MT has been used to enhance growth rates in cattle and poultry. Studies indicated that animals treated with MT exhibited increased weight gain and improved feed efficiency compared to untreated controls .

Toxicological Considerations

Research has highlighted the potential hepatotoxicity associated with MT use. Long-term administration has been linked to liver dysfunction and the development of hepatic tumors in animal models . Monitoring liver function tests is essential for individuals undergoing treatment with this compound.

Data Tables

Study Type Findings Reference
Clinical TrialIncreased lean body mass in hypogonadal men
Veterinary StudyEnhanced growth rates in treated livestock
Toxicology AssessmentHepatic toxicity observed with long-term use

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying structural isomers of ESTR-5(10)-EN-3-ONE derivatives?

  • Methodology : Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) spectroscopy to differentiate between stereoisomers. For example, 17α- vs. 17β-hydroxy configurations can be distinguished via 13C^{13}\text{C} NMR shifts in the C17 region (δ 70–85 ppm) . Chromatographic techniques (e.g., HPLC with chiral columns) are critical for separating enantiomers like 7α-methyl vs. 7β-methyl derivatives .

Q. How can researchers validate the purity of synthetic ESTR-5(10)-EN-3-ONE analogs?

  • Methodology : Employ impurity profiling using reference standards (e.g., Levonorgestrel Impurity B, CAS 19914-67-1) for comparative analysis. Quantify impurities via LC-MS with a detection limit ≤0.1% and validate using spiked recovery experiments .

Q. What are the key spectral markers for distinguishing ESTR-5(10)-EN-3-ONE from its 5(10)-estren-3-one analogs?

  • Methodology : Infrared (IR) spectroscopy reveals characteristic carbonyl (C=O) stretching at ~1700 cm1^{-1}. In 1H^{1}\text{H} NMR, the absence of a C4 proton (δ 5.3–5.7 ppm) distinguishes 5(10)-en-3-one derivatives from 4-en-3-one steroids .

Advanced Research Questions

Q. How do metabolic pathways of ESTR-5(10)-EN-3-ONE derivatives vary across human aldo-keto reductase (AKR) isoforms?

  • Methodology : Incubate the compound with recombinant AKR1C1–AKR1C4 isoforms and quantify metabolites via UPLC-QTOF. For example, AKR1C3 preferentially reduces the 3-keto group to 3β-hydroxyl, while AKR1C4 favors 3α-hydroxylation . Use kinetic parameters (KmK_m, VmaxV_{max}) to compare isoform specificity.

Q. What strategies mitigate contradictions in receptor binding data for 17α-methyl-substituted steroids?

  • Methodology : Perform competitive binding assays (e.g., with 3H^3\text{H}-labeled R1881 for androgen receptors) under standardized conditions (pH 7.4, 25°C). Address discrepancies by normalizing data to protein concentration (Bradford assay) and validating with CRISPR-edited receptor-null cell lines .

Q. How can synthetic routes optimize yield for 9α-methyl-5(10)-estren-3-one derivatives?

  • Methodology : Modify the Grignard reaction step (e.g., using 13-ethyl-17-ethylenedioxygona derivatives) to enhance regioselectivity. Yields improve from ~45% to >70% when using tetrahydrofuran (THF) as a solvent at −78°C . Post-synthetic purification via flash chromatography (silica gel, hexane/EtOAc 8:2) removes diastereomers.

Q. What computational models predict the carcinogenic risk of 17α-ethynyl-substituted steroids?

  • Methodology : Apply QSAR models (e.g., TOPKAT or LAZAR) trained on IARC datasets. Key descriptors include logP (optimal range: 3.5–4.2) and electrophilicity index (ω ≥ 1.5 eV). Validate predictions with in vitro Ames tests (S9 metabolic activation) .

Notes

  • Contradictions in Evidence : While classifies the compound as a progestogen, notes potential androgenic activity. Researchers should contextualize receptor assays with tissue-specific cofactor expression .
  • Synthesis Optimization : highlights THF’s role in improving yields, but residual solvent toxicity must be assessed for pharmacological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.